molecular formula C24H22BrNO2 B3013951 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide CAS No. 477889-36-4

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide

Katalognummer: B3013951
CAS-Nummer: 477889-36-4
Molekulargewicht: 436.349
InChI-Schlüssel: VQEKUIYBQSXCEM-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-Methylbenzyl)-2-propenamide is a synthetic cinnamamide derivative of significant interest in medicinal chemistry research. While specific biological data for this exact compound is not available in the searched literature, it is structurally analogous to a closely related cinnamic acid-glycine hybrid ethyl ester which demonstrated high in vitro inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme (IC₅₀ = 6 µM) . This suggests that this class of compounds, which incorporates a (4-bromobenzyl)oxy group onto a cinnamic acid scaffold, holds strong potential for application in anti-inflammatory and neuroprotective research . The presence of the cinnamic acid moiety is a key feature, as this group is found in natural products and is known for a plethora of biological activities, including anti-inflammatory properties . The design of such hybrids aims to combine pharmacophore groups into a single molecule to achieve improved biological activity and pharmacokinetic properties . In silico drug-likeness studies on the analogous compound predicted it to be orally bioavailable with no violations of Lipinski's rule of five, indicating a high potential for favorable absorption and permeability . Researchers can leverage this compound as a key intermediate or lead molecule for further investigation into inflammatory pathways and for the design of novel COX-2 inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO2/c1-18-2-4-20(5-3-18)16-26-24(27)15-10-19-8-13-23(14-9-19)28-17-21-6-11-22(25)12-7-21/h2-15H,16-17H2,1H3,(H,26,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKUIYBQSXCEM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide typically involves a multi-step process:

    Formation of the propenamide backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.

    Introduction of the bromobenzyl group: This step involves the reaction of the intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methylbenzyl group: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide backbone can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

(a) Amide vs. Ester Derivatives
  • Ethyl glycinate hybrid (Table 1, Entry 2): Replacing the 4-methylbenzylamide with a glycine ethyl ester enhances COX-2 selectivity in silico, though the parent acrylic acid lacks COX-2 activity .
  • Thiophenecarboxamide (Table 1, Entry 3): Replacing the propenamide backbone with a thiophene ring shifts activity toward olfactory receptor antagonism , demonstrating substituent-dependent target specificity .
(b) Substituent Effects on Bioactivity
  • Bromine vs. Chlorine : Bromine’s higher electronegativity and steric bulk (compared to chlorine in analogs like 4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide ) may enhance binding affinity in halogen-bonding interactions .
  • Methyl vs.

Physicochemical and Structural Comparisons

Table 2: Key Physicochemical Properties
Compound Molecular Weight Solubility Predicted pKa Notable Spectroscopy Data
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide 435.34 g/mol Low aqueous solubility (inferred) ~13 (amide NH) 1H NMR: δ 7.2–7.8 (aromatic protons)
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate 442.29 g/mol Moderate in organic solvents 13.24 (pred.) IR: 1715 cm⁻¹ (ester C=O)
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide 270.12 g/mol High in CH2Cl2, ether N/A LC-MS: [M+H]+ = 271.1

Biologische Aktivität

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide, commonly referred to as BBPAP, is a synthetic compound belonging to the class of amides. Its molecular formula is C23H20BrNO2, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

BBPAP features a propenamide backbone with various aromatic substituents, notably a bromobenzyl group and a methylbenzyl group. The presence of bromine enhances its reactivity and biological activity. The compound's molecular weight is approximately 422.31 g/mol, and it exhibits characteristics typical of organic compounds with amide functionalities.

PropertyValue
Molecular FormulaC23H20BrNO2
Molecular Weight422.31 g/mol
CAS Number477889-45-5
SolubilityNot available

The biological activity of BBPAP is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets through binding interactions that can alter cellular pathways. For example, the bromobenzyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Biological Activities

Research into the biological activities of BBPAP has highlighted several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that BBPAP may exhibit anticancer properties. The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly impact its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially acting through inhibition of pro-inflammatory mediators.
  • Antifungal Properties : Similar compounds have shown antifungal activity by inhibiting ergosterol synthesis in fungi, which is crucial for their cell membrane integrity.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of BBPAP and related compounds:

  • Anticancer Studies : A study evaluated the cytotoxic effects of BBPAP on human cancer cell lines. Results indicated that BBPAP inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Mechanism : In vitro experiments demonstrated that BBPAP reduced the production of inflammatory cytokines in macrophage cultures, suggesting a mechanism that could be exploited for treating inflammatory diseases.
  • Antifungal Activity : Related compounds have been tested against Candida albicans and other fungal pathogens, showing promising results in inhibiting fungal growth through similar mechanisms as azole antifungals.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of BBPAP is crucial for its development as a therapeutic agent. Studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : High lipid solubility suggests good gastrointestinal absorption.
  • Distribution : Predicted to distribute well in tissues due to its lipophilic nature.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, similar to other aromatic compounds.
  • Excretion : Expected to be excreted primarily via urine after metabolic processing.

Q & A

Basic: What are the recommended synthetic routes for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide?

Answer:
The synthesis typically involves two key steps: (1) etherification to introduce the 4-bromobenzyloxy group and (2) amide coupling to attach the 4-methylbenzylamine moiety. For the first step, a Williamson ether synthesis can be employed, reacting 4-hydroxybenzaldehyde with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The resulting aldehyde intermediate is then subjected to a Knoevenagel condensation with malonic acid derivatives to form the α,β-unsaturated propenamide backbone. Finally, the amide bond is formed via coupling reagents like HATU or EDCI with 4-methylbenzylamine .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the (E)-stereochemistry of the propenamide group (characteristic coupling constants: J = 15–16 Hz for trans double bonds) and verify substituent positions (e.g., bromobenzyloxy and methylbenzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
  • FT-IR : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced: How do structural modifications (e.g., bromo vs. methoxy substituents) influence biological activity?

Answer:
The 4-bromobenzyloxy group enhances lipophilicity and may improve membrane permeability, while the 4-methylbenzyl group can modulate steric hindrance in target binding. Comparative studies on analogs (e.g., replacing bromine with methoxy) suggest that electron-withdrawing groups like bromine stabilize the α,β-unsaturated system, potentially increasing electrophilic reactivity and interaction with biological nucleophiles (e.g., cysteine residues in enzymes) . For example, in ALDH1A3 inhibition assays, brominated analogs showed 2–3x higher potency than methoxy derivatives .

Advanced: What computational methods are used to study its binding mechanisms?

Answer:

  • Molecular Docking : To predict interactions with target proteins (e.g., ALDH1A3) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with aromatic substituents.
  • Molecular Dynamics (MD) Simulations : To assess binding stability over time (e.g., RMSD and RMSF analyses).
  • DFT Calculations : To evaluate electron density distribution and reactivity of the α,β-unsaturated carbonyl system .

Basic: What are the solubility and handling precautions for this compound?

Answer:
The compound is lipophilic , with high solubility in DMSO, DCM, and chloroform, but limited solubility in water. Storage should be in anhydrous conditions at –20°C to prevent hydrolysis of the amide bond. Safety protocols include using gloves and eye protection due to potential irritancy, and working under a fume hood to avoid inhalation of fine particles .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Answer:
Key optimizations include:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient coupling reactions.
  • Solvent Selection : Replace DMF with greener solvents (e.g., THF or EtOAc) to improve sustainability.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield .

Advanced: What is the role of the α,β-unsaturated carbonyl system in its reactivity?

Answer:
The conjugated system acts as a Michael acceptor , enabling covalent interactions with thiol groups in proteins (e.g., cysteine residues). This reactivity is critical for enzyme inhibition but may also contribute to off-target effects. Substituents like the bromobenzyloxy group stabilize the electrophilic β-carbon via resonance, enhancing reactivity .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:
Stability studies indicate:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the amide bond.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C.
  • Thermal Stability : Decomposes above 150°C, with DSC showing an exothermic peak at 160°C .

Advanced: How to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting results.
  • Control Experiments : Test for nonspecific cytotoxicity (e.g., MTT assays) to distinguish target-specific effects .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?

Answer:

  • Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values).
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to predict metabolic clearance.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.